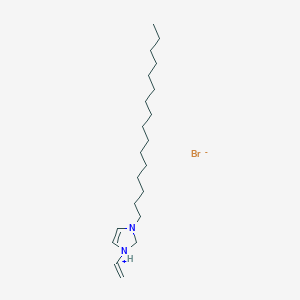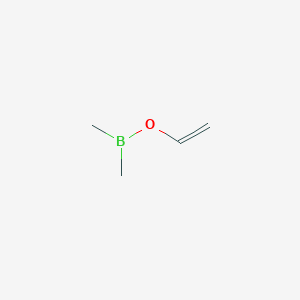
1,2-Dichlorocyclobut-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichlorocyclobut-1-ene is an organic compound with the molecular formula C4H4Cl2 It is a member of the cyclobutene family, characterized by a four-membered ring structure with two chlorine atoms attached to adjacent carbon atoms
Métodos De Preparación
The synthesis of 1,2-Dichlorocyclobut-1-ene typically involves the chlorination of cyclobutene. One common method includes the reaction of cyclobutene with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective formation of this compound.
Industrial production methods for this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
1,2-Dichlorocyclobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted cyclobutene derivatives.
Addition Reactions: The double bond in the cyclobutene ring can participate in addition reactions with electrophiles, such as hydrogen halides or halogens, resulting in the formation of dihalogenated cyclobutanes.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form cyclobutanediones or reduction to yield cyclobutanes.
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., HCl, HBr), and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Dichlorocyclobut-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex cyclobutene derivatives and polycyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development, particularly for targeting specific molecular pathways in diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2-Dichlorocyclobut-1-ene and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their structure and function. These interactions can disrupt cellular processes, resulting in various biological effects.
Comparación Con Compuestos Similares
1,2-Dichlorocyclobut-1-ene can be compared with other similar compounds, such as:
1,2-Dibromocyclobut-1-ene: Similar in structure but with bromine atoms instead of chlorine. It exhibits different reactivity and physical properties due to the larger size and different electronegativity of bromine.
Cyclobutene: The parent compound without halogen substitution. It has different chemical reactivity and is less versatile in synthetic applications.
1,2-Dichlorocyclopent-1-ene: A five-membered ring analog with different ring strain and reactivity.
The uniqueness of this compound lies in its specific ring structure and the presence of chlorine atoms, which confer distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
160977-30-0 |
|---|---|
Fórmula molecular |
C4H4Cl2 |
Peso molecular |
122.98 g/mol |
Nombre IUPAC |
1,2-dichlorocyclobutene |
InChI |
InChI=1S/C4H4Cl2/c5-3-1-2-4(3)6/h1-2H2 |
Clave InChI |
SCKHIBMTSKZHQF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



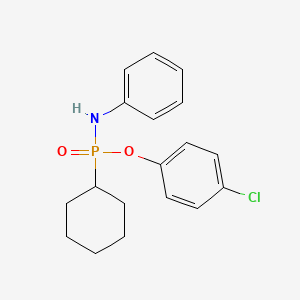
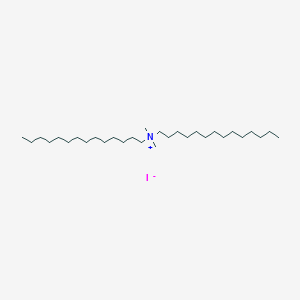
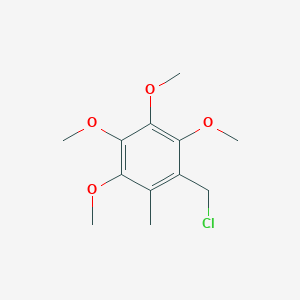
![4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid](/img/structure/B14281974.png)
![{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene](/img/structure/B14281980.png)
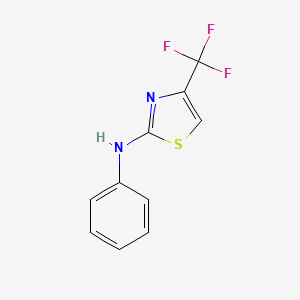

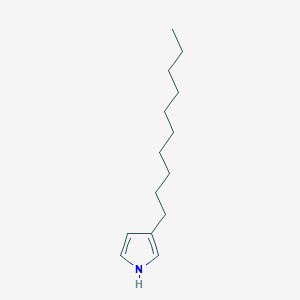


![Guanidine, N'-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N''-nitro-](/img/structure/B14282032.png)
